molecular formula C13H12N4O5 B506205 Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate CAS No. 312529-81-0

Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate

Cat. No.: B506205
CAS No.: 312529-81-0
M. Wt: 304.26g/mol
InChI Key: DNABNAXVLJHMTK-UHFFFAOYSA-N
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Description

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a complex organic compound that features a pyrazole ring, a nitro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(1-methyl-4-chloro-1H-pyrazol-5-yl)carbonyl]amino}benzoate
  • Methyl 2-{[(1-methyl-4-amino-1H-pyrazol-5-yl)carbonyl]amino}benzoate
  • Methyl 2-{[(1-methyl-4-hydroxy-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Uniqueness

Methyl 2-{[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo reduction to form various reactive intermediates, making this compound particularly interesting for research in medicinal chemistry .

Properties

CAS No.

312529-81-0

Molecular Formula

C13H12N4O5

Molecular Weight

304.26g/mol

IUPAC Name

methyl 2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C13H12N4O5/c1-16-11(10(7-14-16)17(20)21)12(18)15-9-6-4-3-5-8(9)13(19)22-2/h3-7H,1-2H3,(H,15,18)

InChI Key

DNABNAXVLJHMTK-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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